molecular formula C18H14N2O B14718959 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine CAS No. 13906-24-6

2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine

Cat. No.: B14718959
CAS No.: 13906-24-6
M. Wt: 274.3 g/mol
InChI Key: XMEMGTUUJSPVBW-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are characterized by a fused ring system consisting of a benzene ring, a pyran ring, and a pyrimidine ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine typically involves multi-component reactions. One common method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3). This reaction proceeds through an oxazine intermediate and involves a tandem intra-molecular Pinner–Dimroth rearrangement .

Industrial Production Methods

the use of microwave dielectric heating and solvent-free conditions has been reported to be efficient for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the chromeno-pyrimidine ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl and phenyl groups at specific positions on the chromeno-pyrimidine ring system enhances its lipophilicity and potential interactions with biological targets .

Properties

CAS No.

13906-24-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-methyl-4-phenyl-5H-chromeno[2,3-d]pyrimidine

InChI

InChI=1S/C18H14N2O/c1-12-19-17(13-7-3-2-4-8-13)15-11-14-9-5-6-10-16(14)21-18(15)20-12/h2-10H,11H2,1H3

InChI Key

XMEMGTUUJSPVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2CC3=CC=CC=C3OC2=N1)C4=CC=CC=C4

Origin of Product

United States

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